molecular formula C7H6BrN3 B8092048 4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine

4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine

Cat. No.: B8092048
M. Wt: 212.05 g/mol
InChI Key: NHRZUMLQUORGJT-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine is a chemical compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol. This compound belongs to the class of pyrazolo[3,4-C]pyridines, which are characterized by their fused pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-methyl-3-bromopyridine with hydrazine hydrate in the presence of a suitable catalyst, followed by cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of method depends on factors such as cost, scalability, and desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups at the bromine position.

Scientific Research Applications

4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including as an inhibitor in drug discovery.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

. Some similar compounds include:

  • 1H-Pyrazolo[3,4-b]pyridine

  • Pyrazolo[3,4-d]pyrimidine

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

These compounds share the pyrazolo[3,4-C]pyridine core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

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Properties

IUPAC Name

4-bromo-2-methylpyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-4-5-6(8)2-9-3-7(5)10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRZUMLQUORGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CN=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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